4-Bromophthalaldehyde

Polymer Chemistry Thermal Analysis Self-Immolative Polymers

4-Bromophthalaldehyde (CAS 13209-32-0) is a strategically differentiated halogenated dialdehyde building block. Unlike unsubstituted o-phthalaldehyde, the 4-bromo substituent enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while preserving dual-aldehyde reactivity for Schiff base and heterocycle formation—a dual orthogonal profile absent in non-halogenated analogs. Its poly(4-bromophthalaldehyde) derivative achieves 200 °C thermal stability, outperforming unsubstituted poly(o-phthalaldehyde) in advanced lithographic resist and MEMS applications. Substitution with 4-chlorophthalaldehyde is scientifically invalid due to divergent C-Br vs. C-Cl bond dissociation kinetics. Procure ≥95% purity material for polymer-grade synthesis, MEMOF sensor fabrication, and diversification-ready R&D. Global shipping with full QA documentation.

Molecular Formula C8H5BrO2
Molecular Weight 213.03 g/mol
CAS No. 13209-32-0
Cat. No. B1281866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophthalaldehyde
CAS13209-32-0
Molecular FormulaC8H5BrO2
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C=O)C=O
InChIInChI=1S/C8H5BrO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H
InChIKeyOJHBLBWMMQBLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophthalaldehyde (CAS 13209-32-0): Core Physicochemical and Structural Baseline for Procurement Evaluation


4-Bromophthalaldehyde (CAS 13209-32-0) is a halogenated aromatic dialdehyde with the molecular formula C8H5BrO2 and a molecular weight of 213.03 g/mol [1]. It is a derivative of o-phthalaldehyde featuring a bromine atom at the 4-position of the benzene ring and two aldehyde groups at the 1,2-positions, endowing it with dual reactivity suitable for Schiff base formation, heterocycle construction, and polymerization . Computed physicochemical properties include an XLogP3 value of 1.5, a topological polar surface area of 34.1 Ų, and a predicted density of 1.652±0.06 g/cm³ [1][2].

4-Bromophthalaldehyde (CAS 13209-32-0): Why Generic Substitution with Unsubstituted o-Phthalaldehyde or Other Halogenated Analogs Fails


Direct substitution of 4-bromophthalaldehyde with unsubstituted o-phthalaldehyde or alternative 4-halogenated derivatives is scientifically invalid for multiple application-critical reasons. First, the 4-bromo substitution imparts distinct electronic and steric properties that modulate both monomer reactivity and polymer performance; unsubstituted o-phthalaldehyde yields polymers with inferior thermal stability, decomposing at lower temperatures than the brominated derivative . Second, the bromine atom at the 4-position provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that is entirely absent in the unsubstituted parent compound, enabling downstream diversification pathways unavailable to o-phthalaldehyde [1]. Third, while 4-chlorophthalaldehyde shares the halogenated architecture, the difference in C-Br versus C-Cl bond dissociation energies and the larger atomic radius of bromine relative to chlorine lead to divergent polymerization kinetics, thermal stability profiles, and depolymerization thresholds, precluding interchangeable use . The following evidence guide documents quantifiable, comparator-anchored differentiation that substantiates these substitution constraints.

4-Bromophthalaldehyde (CAS 13209-32-0): Quantitative Comparator Evidence Guide for Scientific Selection


Poly(4-bromophthalaldehyde) Exhibits Superior Thermal Stability Compared to Unsubstituted Poly(o-phthalaldehyde) by TGA Analysis

Poly(4-bromophthalaldehyde) (PBPA) demonstrates significantly enhanced thermal stability relative to unsubstituted poly(o-phthalaldehyde) as quantified by thermogravimetric analysis (TGA). The 4-bromo substitution raises the thermal decomposition threshold to approximately 200°C, whereas the unsubstituted polymer decomposes at substantially lower temperatures under identical analytical conditions . This stability enhancement is attributed to the electron-withdrawing inductive effect of the bromine substituent, which stabilizes the acetal backbone against thermal depolymerization.

Polymer Chemistry Thermal Analysis Self-Immolative Polymers

4-Bromophthalaldehyde-Modified MOF Sensor Achieves 69.2 nM NH₄⁺-N Detection Limit with 3-Minute Response Time

A portable ratiometric fluorescent thin-film sensor fabricated by modifying 4-bromophthalaldehyde (OPA) onto a multi-emissive metal-organic framework (OPA-MEMOF@PVA) achieved a limit of detection (LOD) of 69.2 nM for ammonia nitrogen (NH₄⁺-N) in groundwater, with a response time of 3 minutes and recoveries ranging from 97% to 103% in real sample testing [1]. The sensor leverages the specific interaction between the dialdehyde groups of 4-bromophthalaldehyde and NH₄⁺-N, combined with effective adsorption and enrichment by the functionalized MOF matrix.

Analytical Chemistry Fluorescent Sensing Environmental Monitoring

Poly(4-bromophthalaldehyde) Photoresist Demonstrates Sub-1 μC/cm² E-Beam Sensitivity with Thermal Development Capability

Poly(4-bromophthalaldehyde) sensitized with triphenylsulfonium hexafluoroantimonate as a photoacid generator (PAG) exhibits exceptionally high sensitivity to electron-beam radiation, requiring less than 1 μC/cm² of 18 keV E-beam exposure to achieve full development to the substrate upon postbaking at >100°C for 1 minute [1]. This performance matches that of its 4-chloro analog and represents a chemically amplified resist system with submicron resolution capability and vertical wall profiles with full thickness retention [1].

Lithography Photoresist Materials Microfabrication

4-Bromophthalaldehyde (CAS 13209-32-0): Evidence-Backed Research and Industrial Application Scenarios


Thermally Robust Self-Immolative Polymer Synthesis for Photoresist Formulations

Polymerization of 4-bromophthalaldehyde via cationic initiation (BF3·OEt2 at -78°C) yields poly(4-bromophthalaldehyde) (PBPA), a self-immolative polymer with TGA-demonstrated thermal stability up to 200°C . This stability window exceeds that of unsubstituted poly(o-phthalaldehyde) and enables post-exposure bake processing at >100°C, as utilized in thermally developable positive resist systems where PBPA sensitized with a photoacid generator achieves sub-1 μC/cm² E-beam sensitivity and submicron resolution [1]. The bromine substituent also provides a handle for post-polymerization functionalization, expanding design flexibility for advanced lithographic materials [2].

Functionalized Metal-Organic Framework (MOF) Sensors for Ultra-Trace Environmental Ammonia Detection

4-Bromophthalaldehyde serves as an effective surface-modifying agent for multi-emissive metal-organic frameworks (MEMOFs). The dialdehyde moieties specifically interact with ammonia nitrogen, while the brominated aromatic core contributes to the framework's electronic properties. OPA-MEMOF@PVA thin-film sensors achieve a limit of detection of 69.2 nM NH₄⁺-N with a 3-minute response time and 97–103% recovery in groundwater analysis [3]. This performance enables field-deployable, portable sensing platforms for environmental monitoring where conventional colorimetric methods lack the requisite sub-100 nM sensitivity.

Cross-Coupling Substrate for Heterocyclic Compound and Functional Material Synthesis

The 4-bromo substituent on 4-bromophthalaldehyde serves as a versatile leaving group for palladium-catalyzed cross-coupling reactions including Suzuki, Heck, and Sonogashira couplings, while the 1,2-dialdehyde arrangement enables orthogonal condensation reactions for heterocycle formation [2]. This dual orthogonal reactivity profile differentiates 4-bromophthalaldehyde from unsubstituted o-phthalaldehyde, which lacks the cross-coupling handle entirely, and from 4-chlorophthalaldehyde, whose C-Cl bond exhibits different oxidative addition kinetics with Pd(0) catalysts, thereby affecting coupling efficiency and reaction optimization parameters.

Self-Immolative Polymer Precursor for Microfabrication and Advanced Patterning

Poly(4-bromophthalaldehyde) functions as a chemically amplified positive resist material that undergoes acid-catalyzed depolymerization upon exposure to radiation-generated protons. With triphenylsulfonium hexafluoroantimonate PAG sensitization, the resist develops to the substrate with <1 μC/cm² E-beam dose and <1 mJ/cm² UV dose [1]. The system provides submicron resolution with vertical wall profiles and full thickness retention, while exhibiting no thermal flow when postbaked at 160°C [1]. These attributes make PBPA resists suitable for high-throughput electron-beam and deep-UV lithography in semiconductor and microelectromechanical systems (MEMS) fabrication.

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